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Cat. No.: B1300083

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Oxadiazole-3-carboxylic acid, also known by its IUPAC name, is a heterocyclic organic
compound that has garnered significant interest within the scientific community, particularly in
the fields of medicinal chemistry and materials science. This guide provides a comprehensive
overview of its chemical properties, synthesis, and its emerging role in drug discovery, with a
focus on its derivatives as potent enzyme inhibitors.

Chemical Identity and Properties

The definitive IUPAC name for this compound is 1,2,5-oxadiazole-3-carboxylic acid[1]. It is
also known by its synonym, furazan-3-carboxylic acid[1]. This molecule is characterized by a
five-membered ring containing one oxygen and two nitrogen atoms, with a carboxylic acid
group attached at the 3-position.

Physicochemical Data

A summary of the key physicochemical properties of 1,2,5-oxadiazole-3-carboxylic acid is
presented in the table below. This data is crucial for its handling, formulation, and application in
experimental settings.
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Property Value Source
Molecular Formula C3H2N20s3 PubChem[1]
Molecular Weight 114.06 g/mol PubChem[1]
CAS Number 88598-08-7 PubChem[1]
Melting Point 70.22 °C Chemchart[2]
Water Solubility 310,937 mg/L Chemchart[2]
InChl Key JBLACUQCDKBPGY- PubChem[1]

UHFFFAOYSA-N

SMILES C1=NON=C1C(=0)0O PubChem[1]

Spectroscopic Data

While specific spectroscopic data for the parent compound is not readily available in the
provided search results, representative data for a closely related derivative, 4-methyl-1,2,5-
oxadiazole-3-carboxylic acid, can be found in the PubChem database, including 1H NMR
and mass spectrometry data[3]. Analysis of various 1,3,4-oxadiazole derivatives has also
provided extensive 1H NMR, 13C NMR, IR, and mass spectrometry data that can serve as a
reference for characterizing similar structures[4].

Synthesis and Experimental Protocols

The synthesis of 1,2,5-oxadiazole-3-carboxylic acid and its derivatives is a topic of significant
interest due to their potential applications. While a specific protocol for the parent compound is
not detailed in the provided results, a well-documented, large-scale synthesis of the closely
related 4-methyl-1,2,5-oxadiazole-3-carboxylic acid offers a robust and adaptable
methodology|[5].

Representative Synthesis of a 1,2,5-Oxadiazole
Carboxylic Acid Derivative

The following protocol is adapted from the synthesis of 4-methyl-1,2,5-oxadiazole-3-
carboxylic acid and illustrates a common synthetic route.
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Step 1: Cyclization to form the Oxadiazole Ring

This step typically involves the cyclization of a dioxime precursor. For the synthesis of 4-methyl-
1,2,5-oxadiazole, (2E,3E)-butane-2,3-dione dioxime is used as the starting material. This
reaction is often base-mediated and can be performed in a continuous flow reactor to manage
potential thermal instability and enhance safety and scalability[5].

Step 2: Selective Oxidation to the Carboxylic Acid

The resulting substituted 1,2,5-oxadiazole is then selectively oxidized to the corresponding
carboxylic acid. A common and effective oxidizing agent for this transformation is potassium
permanganate (KMnQa). To control the exothermicity of the reaction, a portion-wise addition of
the oxidizing agent is recommended[5]. The desired product can then be isolated through
extraction.

For a general laboratory-scale synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic
acids, a one-pot synthesis-functionalization strategy has been developed. This involves the
reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) followed by an
in-situ copper-catalyzed coupling with an aryl iodide[4][6][7].

Representative Synthesis of 1,2,5-Oxadiazole-3-carboxylic Acid Derivative

Step 2

Base-mediated Cyclization
(e.g., in flow reactor)

Selective Oxidation
(e.g., KMnO4)

1,2,5-Oxadiazole-3-carboxylic
Acid Derivative

Dioxime Precursor Substituted 1,2,5-Oxadiazole
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A simplified workflow for the synthesis of a 1,2,5-oxadiazole-3-carboxylic acid derivative.

Applications in Drug Discovery

The 1,2,5-oxadiazole scaffold is a privileged structure in medicinal chemistry, with its
derivatives exhibiting a wide range of biological activities. These compounds have been
investigated for their potential as anticancer, antibacterial, and antiviral agents[8][9].
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Inhibition of SENP2: A Case Study

A notable application of 1,2,5-oxadiazole derivatives is their identification as inhibitors of
SUMO-specific protease 2 (SENP2)[10]. SENPs are crucial enzymes in the regulation of
protein activity and are attractive targets for drug discovery in various diseases. The discovery
of 1,2,5-oxadiazoles as SENP2 inhibitors was achieved through a structure-based virtual
screening workflow.

The workflow began with the identification of small molecules possessing similar shape and
electrostatic properties to the conjugate of SUMO1 C-terminal residues and the substrate
lysine. This was followed by molecular docking to prioritize candidates for in vitro testing. A
Forster Resonance Energy Transfer (FRET)-based assay was then employed to quantify the
SENP2 endopeptidase activity of the selected compounds. This screening cascade
successfully identified several 1,2,5-oxadiazole-containing compounds with significant SENP2
inhibitory activity, with the most potent derivatives exhibiting ICso values in the low micromolar
range[10]. This discovery highlights the potential of the 1,2,5-oxadiazole core as a starting point
for the development of novel therapeutic agents targeting SENPs.
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Virtual Screening Workflow for SENP2 Inhibitors
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Workflow for the identification of 1,2,5-oxadiazoles as SENP2 inhibitors.

Conclusion

1,2,5-Oxadiazole-3-carboxylic acid and its derivatives represent a versatile and valuable
class of compounds for researchers in drug discovery and development. Their straightforward
synthesis, coupled with a diverse range of biological activities, positions them as promising
scaffolds for the design of novel therapeutics. The successful identification of 1,2,5-oxadiazoles
as SENP2 inhibitors through a systematic screening process underscores the potential of this
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chemical motif to yield potent and selective modulators of key biological targets. Further
exploration of the structure-activity relationships of this compound class is warranted to unlock
its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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